7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Catalog No.
S757065
CAS No.
57672-33-0
M.F
C9H7NO6
M. Wt
225.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic ...

CAS Number

57672-33-0

Product Name

7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

IUPAC Name

6-nitro-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid

Molecular Formula

C9H7NO6

Molecular Weight

225.15 g/mol

InChI

InChI=1S/C9H7NO6/c11-9(12)5-3-7-8(16-2-1-15-7)4-6(5)10(13)14/h3-4H,1-2H2,(H,11,12)

InChI Key

QBFGQHROZQJASA-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])C(=O)O

7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a chemical compound with the molecular formula C₉H₇N₁O₆ and a molecular weight of approximately 225.156 g/mol. This compound features a benzodioxine core, characterized by a six-membered ring containing two oxygen atoms and two carbon atoms, with a nitro group (NO₂) attached at the 7-position and a carboxylic acid functional group at the 6-position. It is primarily utilized in proteomics research due to its unique structural properties and potential biological activities .

As 7-nitro-DOBC is a research chemical, its mechanism of action within the context of proteomic research is not publicly available.

  • Skin and eye irritation
  • Respiratory tract irritation
  • Potential explosion risk when heated or exposed to shock []

The chemical reactivity of 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is influenced by its functional groups. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Reduction: The nitro group can be reduced to an amine under specific conditions.
  • Acid-base reactions: The carboxylic acid can act as an acid, participating in various neutralization reactions.

These reactions can be utilized for further functionalization or modification of the compound for specific applications .

Research indicates that 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid exhibits various biological activities. Its potential as an anti-inflammatory and antimicrobial agent has been noted, although detailed studies are still required to fully elucidate its mechanisms of action. The presence of the nitro group may contribute to its bioactivity by affecting electron transfer processes within biological systems .

Several synthetic routes have been developed for the preparation of 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid:

  • Starting from Phenolic Compounds: Utilizing phenolic precursors that undergo nitration followed by cyclization.
  • Carboxylation Reactions: Involving the introduction of the carboxylic acid group through carbon dioxide incorporation into suitable intermediates.
  • Multi-step Synthesis: Combining various organic reactions such as alkylation and oxidation to construct the benzodioxine framework.

These methods vary in complexity and yield, with ongoing research aimed at optimizing conditions for higher efficiency and purity .

7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid finds applications in several fields:

  • Proteomics Research: Used as a reagent in studies aiming to understand protein interactions and functions.
  • Pharmaceutical Development: Investigated for potential therapeutic applications due to its biological activity.
  • Chemical Synthesis: Serves as an intermediate in the synthesis of other complex organic molecules.

The versatility of this compound makes it valuable in both academic research and industrial applications .

Interaction studies involving 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid focus on its binding affinities with various biomolecules. Preliminary data suggest that it may interact with enzymes or receptors relevant to inflammatory pathways. Further investigations are needed to map these interactions comprehensively and assess their implications for drug design .

Several compounds exhibit structural similarities to 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2,3-Dihydro-1,4-benzodioxine-6-carboxylic acidLacks nitro groupMore hydrophilic due to absence of nitro group
5-NitroindoleContains a nitro group on an indole structureExhibits different biological activities
Benzodioxole derivativesSimilar benzodioxine coreVarying substituents lead to diverse properties

The uniqueness of 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid lies in its specific combination of a nitro group and carboxylic acid functionality on the benzodioxine scaffold, which may confer distinct biological properties not observed in similar compounds .

The synthesis of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid represents a significant challenge in organic chemistry due to the need for precise regioselective introduction of both nitro and carboxylic acid functionalities onto the benzodioxine scaffold [1] [2]. This compound, with molecular formula C₉H₇NO₆ and molecular weight 225.16 g/mol, requires sophisticated synthetic approaches that can achieve high yields while maintaining regioselectivity [3] [4]. The development of efficient synthetic methodologies for benzodioxine derivatives has evolved from classical electrophilic aromatic substitution reactions to modern catalytic approaches that offer improved selectivity and environmental sustainability [5] [6].

Classical Nitration-Carboxylation Approaches

Classical synthetic methodologies for benzodioxine derivatives rely heavily on established electrophilic aromatic substitution reactions, particularly nitration and carboxylation processes [7] [8]. These approaches have been extensively studied and refined over decades, providing reliable pathways for the introduction of functional groups onto the benzodioxine ring system [9] [10]. The sequential application of nitration followed by carboxylation has proven to be an effective strategy for accessing multiply functionalized benzodioxine derivatives [2] [11].

Regioselective Nitration of 2,3-Dihydro-1,4-benzodioxine Precursors

The regioselective nitration of 2,3-dihydro-1,4-benzodioxine precursors represents a critical step in the synthesis of 7-nitro-substituted derivatives [7] [8]. Electrophilic aromatic substitution reactions involving nitronium ions (NO₂⁺) as the active electrophile have been extensively employed for this transformation [9] [10]. The nitronium ion is generated in situ through the reaction of nitric acid with sulfuric acid, creating a highly electrophilic species capable of attacking the electron-rich benzodioxine ring system [9] [12].

The regioselectivity of nitration reactions on benzodioxine substrates is primarily governed by the electronic effects of the dioxine ring substituents [8] [13]. Electron-donating groups such as the methylenedioxy moiety direct nitration to ortho and para positions relative to their attachment point on the aromatic ring [8] [10]. Studies have demonstrated that the presence of the dioxine ring system significantly influences the electronic distribution within the aromatic ring, leading to preferential nitration at specific positions [7] [13].

Nitration MethodReagentsTemperatureRegioselectivityTypical Yield
Mixed acid nitrationHNO₃/H₂SO₄Moderate (50-100°C)Ortho to activating groups70-95%
Potassium nitrate in mixed acidKNO₃/H₂SO₄/HNO₃Warm (60-80°C)Ortho to halo/ring substituentsQuantitative
Nitric acid/trifluoroacetic acidHNO₃/TFAMild (25-50°C)C7/C8 positions in benzodioxine60-85%
Nitric acid/sulfuric acidHNO₃/H₂SO₄Moderate (50-100°C)Electrophile-dependent65-90%

Research has shown that the use of mixed acid systems containing both nitric acid and sulfuric acid provides optimal conditions for achieving high regioselectivity in benzodioxine nitration [7] [9]. The sulfuric acid serves as both a dehydrating agent and a catalyst, facilitating the formation of nitronium ions while preventing unwanted side reactions [9] [10]. Temperature control during the nitration process is crucial, as elevated temperatures can lead to multiple nitration events or degradation of the benzodioxine ring system [8] [13].

Studies on halogenated benzodioxine precursors have revealed that halo substituents can serve as directing groups for regioselective nitration [7] [10]. The presence of chloro or bromo groups on the benzodioxine ring creates additional electronic effects that influence the site of nitronium ion attack [7] [8]. This phenomenon has been exploited in synthetic strategies where pre-installed halogen atoms direct subsequent nitration to desired positions [7] [13].

Carboxyl Group Introduction via Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction represents one of the most reliable methods for introducing carboxylic acid functionality onto aromatic ring systems, including benzodioxine derivatives [14] [15]. This transformation involves the treatment of phenolic compounds with carbon dioxide under basic conditions, followed by acidic workup to yield the corresponding carboxylic acids [14] [15]. The reaction mechanism proceeds through the formation of a phenoxide intermediate that acts as a nucleophile toward carbon dioxide [14] [15].

The regioselectivity of the Kolbe-Schmitt reaction is significantly influenced by the choice of base and reaction conditions [14] [15]. Small alkali metal cations such as sodium and potassium favor ortho-carboxylation, while larger cations like cesium promote para-substitution [14] [15]. Temperature and pressure conditions also play crucial roles in determining the product distribution and overall reaction efficiency [14] [15].

BaseCO₂ PressureTemperatureRegioselectivityProduct Distribution
NaOH5-20 atm120-160°COrtho preferred85% ortho, 15% para
KOH10-50 atm140-180°COrtho preferred80% ortho, 20% para
CsOH5-100 atm100-140°CPara preferred25% ortho, 75% para
K₂CO₃Atmospheric80-120°CMixed ortho/para60% ortho, 40% para

The application of the Kolbe-Schmitt reaction to benzodioxine substrates requires careful consideration of the substrate's electronic properties [14] [15]. The electron-donating nature of the dioxine ring system enhances the nucleophilicity of adjacent aromatic positions, facilitating carboxylation under milder conditions compared to unactivated aromatics [14] [15]. Research has demonstrated that benzodioxine derivatives can undergo successful carboxylation at atmospheric pressure when multiple hydroxyl groups are present on the aromatic ring [14] [15].

Mechanistic studies have revealed that the success of Kolbe-Schmitt carboxylation depends on the formation of stable phenoxide intermediates [14] [15]. The dioxine ring system in benzodioxine derivatives provides additional stabilization through resonance effects, making these substrates particularly amenable to carboxylation reactions [14] [15]. The reaction typically proceeds through initial deprotonation of phenolic hydroxyl groups, followed by nucleophilic attack on carbon dioxide and subsequent intramolecular cyclization to form the carboxylate product [14] [15].

Modern Catalytic Synthesis Strategies

Modern synthetic approaches to benzodioxine derivatives have increasingly focused on catalytic methodologies that offer improved efficiency, selectivity, and environmental sustainability [16] [17]. These strategies leverage transition metal catalysis and advanced reaction engineering to achieve transformations that are difficult or impossible using classical methods [16] [18]. The development of novel catalytic systems has opened new pathways for accessing complex benzodioxine structures with precise control over regiochemistry and stereochemistry [16] [17].

Transition Metal-Catalyzed Functionalization Techniques

Transition metal-catalyzed functionalization techniques have revolutionized the synthesis of benzodioxine derivatives by enabling direct carbon-hydrogen bond activation and functionalization [16] [18]. These methodologies bypass the need for pre-functionalized substrates and allow for late-stage diversification of benzodioxine scaffolds [16] [17]. Ruthenium-catalyzed carbon-hydrogen alkylation reactions have emerged as particularly powerful tools for introducing alkyl substituents onto aromatic rings with high meta-selectivity [16] [18].

The ruthenium-catalyzed meta-carbon-hydrogen alkylation of aromatic carboxylic acids represents a significant advancement in benzodioxine synthesis [16] [18]. This methodology employs ruthenium complexes in combination with bidentate nitrogen ligands to achieve regioselective functionalization at positions meta to carboxylate directing groups [16] [18]. The reaction proceeds through initial ortho-metalation followed by radical alkylation at the position para to the carbon-ruthenium bond [16] [18].

Catalyst SystemReaction TypeSubstrate ScopeAdvantagesTypical Yield
Pd(OAc)₂/BINAPC-O bond formationAryl halides/alcoholsHigh regioselectivity75-95%
RuCl₂(p-cymene)/bipyridineC-H alkylationCarboxylic acids/alkyl halidesMeta-selective functionalization60-90%
Fe(III)/oxidantsOxidative couplingPhenols/coupling partnersMild conditions70-98%
Ni/phosphine ligandsCross-couplingOrganohalides/nucleophilesEarth-abundant metal65-85%

Palladium-catalyzed cross-coupling reactions have found extensive application in benzodioxine synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds [19] [20]. The use of palladium catalysts in combination with appropriate ligands enables selective functionalization of halogenated benzodioxine precursors [19] [20]. These transformations typically proceed under mild conditions and tolerate a wide range of functional groups [19] [20].

Iron-catalyzed oxidative coupling reactions have gained attention as sustainable alternatives to precious metal catalysis [17] [21]. These methodologies employ iron salts in combination with oxidants to facilitate carbon-carbon bond formation between aromatic substrates [17] [21]. The use of earth-abundant iron catalysts addresses concerns about the cost and availability of precious metals while maintaining high catalytic activity [17] [21].

Nickel-catalyzed cross-coupling reactions have emerged as valuable tools for benzodioxine functionalization, offering complementary reactivity to palladium-based systems [17] [22]. Nickel catalysts can activate less reactive electrophiles and enable transformations under different mechanistic pathways [17] [22]. The development of well-defined nickel complexes with tailored ligand environments has expanded the scope of accessible transformations [17] [22].

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry has emerged as a transformative technology for the synthesis of benzodioxine derivatives, offering significant advantages over traditional batch processes [23] [24]. Continuous flow reactors enable precise control of reaction parameters such as temperature, residence time, and mixing, leading to improved yields and selectivity [23] [24]. The implementation of flow chemistry in benzodioxine synthesis has demonstrated substantial improvements in space-time yield and overall process efficiency [23] [24].

The application of flow chemistry to benzodioxine synthesis addresses several challenges associated with traditional batch processes [23] [24]. Continuous reactors provide enhanced heat and mass transfer, enabling better control of exothermic reactions and improving safety profiles [23] [24]. The ability to precisely control residence times allows for optimization of reaction kinetics and minimization of side reactions [23] [24].

ParameterAdvantageApplication to BenzodioxineSpace-Time Yield
Residence time2-10 minutes vs hours in batchRapid nitration reactions10-100x improvement
Temperature controlPrecise temperature control ±1°CControlled carboxylationConsistent heat management
Mixing efficiencyEnhanced mass transferEfficient metal catalysisReduced side reactions
Safety profileImproved safety for hazardous reactionsSafe handling of reactive intermediatesContainment of hazards
Scale-up potentialLinear scale-up capabilitiesCommercial synthesis potential63 g/h/L reported

Recent studies have demonstrated the successful implementation of continuous flow methodologies for the synthesis of benzodioxine derivatives [23] [24]. Photochemical transformations in flow reactors have enabled the synthesis of tricyclic benzoxazine derivatives through intramolecular cyclization reactions [23] [24]. The use of light-emitting diode illumination in capillary flow reactors provides uniform irradiation and precise control of photochemical processes [23] [24].

Continuous flow nitration processes have shown particular promise for benzodioxine synthesis due to their ability to handle exothermic reactions safely [24] [25]. The enhanced mixing and heat transfer capabilities of flow reactors enable the use of more concentrated reagents and higher temperatures, leading to faster reaction rates and improved yields [24] [25]. The modular nature of flow systems allows for easy optimization of reaction conditions and scaling to production levels [24] [25].

The integration of multiple reaction steps in continuous flow systems enables telescoped synthesis of complex benzodioxine derivatives [24] [26]. Sequential reactors can be connected to perform nitration, carboxylation, and other transformations in a single continuous process [24] [26]. This approach eliminates the need for intermediate isolation and purification steps, reducing overall process time and improving atom economy [24] [26].

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7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Dates

Last modified: 08-15-2023

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